molecular formula C13H21NO5 B3015179 Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 871727-75-2

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B3015179
CAS No.: 871727-75-2
M. Wt: 271.313
InChI Key: WZKJJCVPZFSEJO-RKDXNWHRSA-N
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Description

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C13H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Boc Protection: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected pyrrolidine.

    Esterification: The carboxyl group is esterified with ethanol to form the ethyl ester.

    Oxidation: The methyl group is oxidized to form the ketone, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can be used to remove or replace the Boc group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The ketone and ester groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2r,4r)-4-methyl-2-piperidinecarboxylate: Similar structure but lacks the Boc protection and ketone group.

    Ethyl (2r,4r)-5-(1,1’-biphenyl)-4-amino-2-methylpentanoate: Contains a biphenyl group, making it bulkier and potentially more selective in biological interactions.

Uniqueness

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its combination of Boc protection, ketone functionality, and ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJJCVPZFSEJO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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